REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([N:15]2[CH:19]=[N:18][CH:17]=[N:16]2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[N:15]1([C:11]2[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][CH:12]=2)[CH:19]=[N:18][CH:17]=[N:16]1
|
Name
|
1-[3-(benzyloxy)phenyl]-1H-1,2,4-triazole
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Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)N1N=CN=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
106 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under a hydrogen balloon at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was degassed
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
It was then diluted with 5 mL acetone
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel (5 g), which
|
Type
|
WASH
|
Details
|
was washed thoroughly with acetone
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |